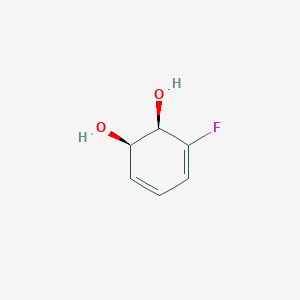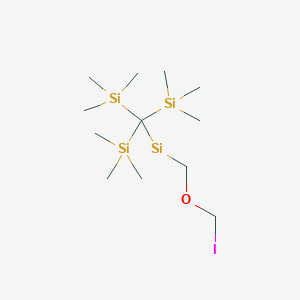![molecular formula C12H11NOS B14411317 2-[(Benzenesulfinyl)methyl]pyridine CAS No. 81850-98-8](/img/structure/B14411317.png)
2-[(Benzenesulfinyl)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfinyl)methyl]pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with benzenesulfinyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of the compound by passing the reactants through a reactor packed with a suitable catalyst under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzenesulfinyl)methyl]pyridine undergoes various chemical reactions, including:
Reduction: Reduction of the sulfinyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzenesulfinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted pyridines
Applications De Recherche Scientifique
2-[(Benzenesulfinyl)methyl]pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(Benzenesulfinyl)methyl]pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the reactivity and selectivity of chemical reactions . Additionally, the compound’s sulfinyl group can undergo redox reactions, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpyridine: A simpler pyridine derivative with a methyl group at the 2-position.
2-(Phenylsulfinyl)pyridine: Similar structure but with a phenylsulfinyl group instead of a benzenesulfinyl group.
2-(Benzenesulfonyl)pyridine: Contains a benzenesulfonyl group, which is a fully oxidized form of the sulfinyl group.
Uniqueness
2-[(Benzenesulfinyl)methyl]pyridine is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets and can be modified to enhance the compound’s reactivity and selectivity in various applications .
Propriétés
Numéro CAS |
81850-98-8 |
|---|---|
Formule moléculaire |
C12H11NOS |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
2-(benzenesulfinylmethyl)pyridine |
InChI |
InChI=1S/C12H11NOS/c14-15(12-7-2-1-3-8-12)10-11-6-4-5-9-13-11/h1-9H,10H2 |
Clé InChI |
VOLUOKCWFYPQDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)CC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


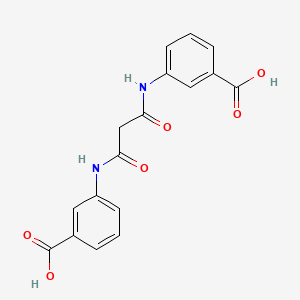
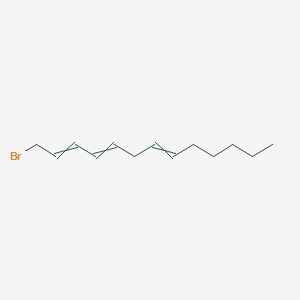

![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)
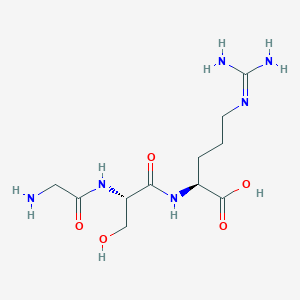
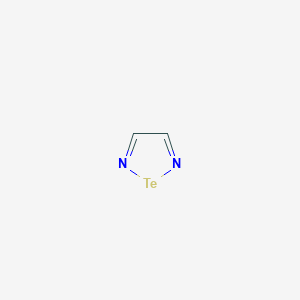
![(2S)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14411280.png)
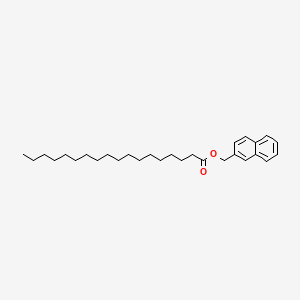

![Diethyl [(methylselanyl)(phenyl)methyl]phosphonate](/img/structure/B14411294.png)
